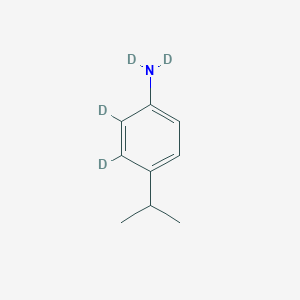

4-Isopropylaniline-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTFPLFDLJYEKT-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C)C)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Isopropylaniline-d4: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and analytical considerations for 4-Isopropylaniline-d4 (also known as 4-Isopropylaniline-2,3,5,6-d4). This deuterated aniline derivative is a valuable tool in various research applications, particularly in mechanistic studies, as an internal standard in mass spectrometry-based quantification, and in the development of "heavy drugs."

Core Chemical Properties

| Property | Value (this compound) | Value (4-Isopropylaniline) | Citation |

| CAS Number | 1219804-95-1 | 99-88-7 | [3] |

| Molecular Formula | C₉D₄H₉N | C₉H₁₃N | [3] |

| Molecular Weight | 139.23 g/mol | 135.21 g/mol | [3] |

| Appearance | --- | Clear pale brown to red-brown liquid | [1][4] |

| Boiling Point | No data available | 226-227 °C at 745 mmHg | [1][4] |

| Melting Point | No data available | -63 °C | [4] |

| Density | No data available | 0.989 g/mL at 25 °C | [1][4] |

| Solubility | Insoluble in water; Soluble in alcohols, benzene, and other organic solvents. | Insoluble in water; Soluble in alcohols. | [4][5] |

| Purity | 98 atom % D, min 98% Chemical Purity | >98.0% (GC) | [3] |

| Refractive Index | No data available | n20/D 1.543 | [1][4] |

Synthesis of this compound: An Experimental Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient method involves the acid-catalyzed hydrogen-deuterium (H-D) exchange of 4-Isopropylaniline.[3] The following protocol is based on established methods for the deuteration of aromatic amines.

Principle:

The H-D exchange on the aromatic ring of anilines is facilitated by an acid catalyst. The electron-donating amino group activates the ortho and para positions for electrophilic aromatic substitution, where D+ from a deuterium source replaces H+.

Materials and Reagents:

-

4-Isopropylaniline

-

Deuterated trifluoroacetic acid (CF₃COOD) or deuterated sulfuric acid (D₂SO₄)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Diethyl ether or dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Isopropylaniline in an excess of deuterated trifluoroacetic acid, which acts as both the solvent and the deuterium source. Alternatively, a mixture of deuterium oxide and a catalytic amount of deuterated sulfuric acid can be used.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction time will depend on the desired level of deuteration and can range from several hours to overnight. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Safety Precautions:

-

Handle strong acids with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Perform the reaction in a well-ventilated fume hood.

-

4-Isopropylaniline is harmful if swallowed, in contact with skin, or if inhaled.[4]

Spectroscopic Analysis

The introduction of deuterium atoms into the 4-Isopropylaniline molecule will lead to predictable changes in its NMR, mass, and infrared spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant change will be the disappearance or significant reduction in the intensity of the signals corresponding to the aromatic protons at the 2, 3, 5, and 6 positions. The remaining signals will be from the isopropyl group and the amino protons (unless exchanged).

-

²H (Deuterium) NMR: A signal corresponding to the deuterium atoms on the aromatic ring will be observed.

-

¹³C NMR: The carbon atoms directly bonded to deuterium will show a characteristic triplet multiplicity in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. The chemical shifts of these carbons will also be slightly upfield compared to the non-deuterated analogue.

Mass Spectrometry (MS):

The molecular ion peak in the mass spectrum of this compound will be shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated compound. The molecular weight of 4-Isopropylaniline is 135.21 g/mol , while that of this compound is 139.23 g/mol .[3][6] This mass shift is a key indicator of successful deuteration and is crucial for its use as an internal standard.[4]

Infrared (IR) Spectroscopy:

The C-H stretching vibrations of the aromatic ring, typically observed around 3000-3100 cm⁻¹, will be replaced by C-D stretching vibrations at a lower frequency, generally in the range of 2200-2300 cm⁻¹. The C-H out-of-plane bending vibrations will also shift to lower wavenumbers upon deuteration.

Logical Workflow and Diagrams

Synthesis Workflow

The synthesis of this compound can be summarized in the following workflow:

Caption: A logical workflow for the synthesis of this compound.

Analytical Workflow

A typical analytical workflow for the characterization of synthesized this compound would involve the following steps:

Caption: An analytical workflow for the characterization of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. Elucidating H/D-Exchange Mechanism of Active Hydrogen in Aniline and Benzene-1,2-dithiol -Mass Spectrometry Letters | Korea Science [koreascience.kr]

4-Isopropylaniline-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on 4-Isopropylaniline-d4, a deuterated isotopologue of 4-Isopropylaniline. Deuterium-labeled compounds are critical tools in drug discovery and development, primarily utilized as internal standards for quantitative mass spectrometry-based assays and in studies to evaluate pharmacokinetic and metabolic profiles of drug candidates. The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical to its parent compound but physically distinguishable by its increased mass.

Core Compound Data

The fundamental properties of this compound are summarized below.

| Property | Value | Citation |

| CAS Number | 1219804-95-1 | [1] |

| Molecular Formula | C₉H₉D₄N | [1] |

| Molecular Weight | 139.23 g/mol | [1] |

For comparison, the non-deuterated form, 4-Isopropylaniline, has a CAS number of 99-88-7 and a molecular weight of approximately 135.21 g/mol .[2][3][4][5]

Experimental Applications and Protocols

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, its primary application is as an internal standard in bioanalytical assays for the quantification of its non-deuterated counterpart, 4-Isopropylaniline (also known as Cumidine). Deuterated standards are ideal because they co-elute with the analyte during chromatography and exhibit similar ionization efficiency in mass spectrometry, but are clearly distinguishable by their mass-to-charge ratio (m/z).

Below is a representative protocol for the use of a deuterated internal standard in a pharmacokinetic study using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Quantification of an Analyte in Plasma using a Deuterated Internal Standard

1. Objective: To determine the concentration of an analyte (e.g., 4-Isopropylaniline) in plasma samples obtained from a pharmacokinetic study.

2. Materials:

-

Analyte (e.g., 4-Isopropylaniline)

-

Deuterated Internal Standard (IS), (e.g., this compound)

-

Control plasma (e.g., human, rat)

-

Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

-

Methanol (for stock solutions)

-

Water with 0.1% formic acid (Mobile Phase A)

-

Acetonitrile with 0.1% formic acid (Mobile Phase B)

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

-

C18 analytical column

3. Method:

-

3.1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte and the internal standard (IS) separately in methanol.

-

Create a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).

-

-

3.2. Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Spike control plasma with the analyte working solutions to create calibration standards at a range of concentrations (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

3.3. Sample Extraction (Protein Precipitation):

-

To 50 µL of a plasma sample (unknown, calibration standard, or QC), add 150 µL of the cold Protein Precipitation Solution containing the internal standard.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

-

3.4. LC-MS Analysis:

-

Inject 5-10 µL of the supernatant onto the LC-MS system.

-

Perform chromatographic separation using a gradient elution on the C18 column with Mobile Phases A and B.

-

Detect the analyte and the IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the analyte and the IS.

-

-

3.5. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.

-

Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate a typical workflow for a pharmacokinetic study and a hypothetical signaling pathway where an aniline derivative might be investigated.

References

The Kinetic Advantage: A Technical Guide to the Research Applications of Deuterated 4-Isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of deuterated 4-isopropylaniline in modern research, particularly within the realms of drug discovery and development. By strategically replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can unlock significant advantages in understanding a molecule's metabolic fate, improving its pharmacokinetic profile, and enhancing the precision of analytical methods. This document provides a detailed overview of the underlying principles, experimental protocols, and potential benefits of leveraging deuterated 4-isopropylaniline as a powerful research tool.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundational concept behind the utility of deuterated compounds is the Kinetic Isotope Effect (KIE) . The bond between a carbon and a deuterium atom (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, it requires more energy for an enzyme to cleave a C-D bond compared to a C-H bond.[1]

In drug metabolism, a vast number of reactions are catalyzed by Cytochrome P450 (CYP450) enzymes, which often involve the cleavage of C-H bonds as a rate-determining step.[1][2] By replacing a hydrogen atom at a known site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly slowed.[3] This effect can lead to a range of desirable outcomes, including:

-

Increased Metabolic Stability: A longer half-life (t½) and lower intrinsic clearance (CLint).

-

Improved Pharmacokinetic Profile: Potentially leading to lower dosing frequency and greater overall drug exposure.

-

Reduced Formation of Toxic Metabolites: By blocking or slowing a problematic metabolic pathway.[1]

-

Altered Metabolic Pathways ("Metabolic Shunting"): Directing metabolism towards alternative, potentially more favorable routes.[1]

Potential Metabolic Pathways of 4-Isopropylaniline

While specific metabolic pathways for 4-isopropylaniline are not extensively documented, its structure as a substituted aniline allows for the prediction of several likely metabolic transformations mediated by CYP450 enzymes.[4][5] Understanding these potential "metabolic soft spots" is crucial for identifying the optimal positions for deuteration.

The primary sites of metabolism for 4-isopropylaniline are likely the N-H bonds of the amino group, the C-H bonds on the aromatic ring, and the C-H bond of the isopropyl group.

References

- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. openanesthesia.org [openanesthesia.org]

- 3. bioivt.com [bioivt.com]

- 4. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. VI. N,N-coupling reaction of N-methylaniline catalyzed by polypeptide-bound porphyrinatoiron(III) and cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Isopropylaniline-d4 for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Isopropylaniline-d4, a deuterated analog of 4-Isopropylaniline. This document is intended for researchers and scientists in the field of drug development and bioanalysis. It covers the commercial availability, pricing, and technical applications of this stable isotope-labeled compound, with a focus on its use as an internal standard in quantitative mass spectrometry.

Introduction to this compound

This compound is a stable isotope-labeled version of 4-isopropylaniline, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, which is readily distinguishable by a mass spectrometer, while maintaining nearly identical physicochemical properties to its non-labeled counterpart. These characteristics make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, a cornerstone technique in drug metabolism and pharmacokinetic (DMPK) studies. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification of the target analyte.

Commercial Suppliers and Pricing

The availability of this compound can be limited, with specialized chemical suppliers being the primary source. The pricing is often subject to the quantity, isotopic purity, and the complexity of the synthesis. Below is a summary of a known commercial supplier. Researchers are advised to request quotes directly from suppliers for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities | Price |

| MedChemExpress | HY-Y0077S | >98% (as per data sheet) | Not specified | Custom | Upon Request |

Note: The information in this table is based on publicly available data and is subject to change. It is recommended to contact the supplier directly for the most accurate and up-to-date information.

Experimental Protocols

The following section details a generalized experimental protocol for the use of this compound as an internal standard in a typical LC-MS/MS bioanalytical workflow for the quantification of a target analyte (e.g., a drug candidate with a similar structure) in a biological matrix like human plasma.

Materials and Reagents

-

Analyte: The non-labeled compound of interest (e.g., a 4-isopropylaniline analog).

-

Internal Standard (IS): this compound.

-

Biological Matrix: Human plasma (or other relevant biological fluid).

-

Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Protein Precipitation Agent: Trichloroacetic acid (TCA) or acetonitrile.

-

Solid-Phase Extraction (SPE) Cartridges: If required for sample cleanup.

-

LC Column: A suitable reversed-phase column (e.g., C18).

Methodologies

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent to a final concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the biological matrix.

-

Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent. This solution will be added to all samples, calibration standards, and quality control samples.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or calibrator/QC), add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (or other suitable precipitating agent).

-

Vortex vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: Develop a gradient elution profile to achieve optimal separation of the analyte and internal standard from matrix components.

-

MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for both the analyte and this compound. This involves selecting the precursor ion and a specific product ion for each compound.

Data Analysis

The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.

Visualizations

Logical Workflow for Supplier Selection

The following diagram illustrates a logical workflow for selecting a commercial supplier for a critical reagent like a deuterated internal standard.

Caption: A logical workflow for the selection of a commercial supplier for a deuterated internal standard.

Experimental Workflow for Bioanalysis

This diagram outlines the key steps in a typical bioanalytical experiment utilizing a deuterated internal standard.

Caption: A generalized experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Technical Guide: Isotopic Purity and Enrichment of 4-Isopropylaniline-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylaniline-d4 is the deuterated form of 4-isopropylaniline, a substituted aniline. In the realm of scientific research and pharmaceutical development, stable isotope-labeled compounds like this compound are indispensable tools, primarily serving as internal standards for quantitative analysis by mass spectrometry (MS). The incorporation of deuterium atoms provides a distinct mass difference between the analyte and the standard, enabling precise and accurate quantification in complex biological matrices.

The efficacy of a deuterated internal standard is fundamentally dependent on its isotopic purity and enrichment. Isotopic purity refers to the percentage of the molecules that contain the desired number of deuterium atoms (in this case, four), while isotopic enrichment quantifies the percentage of deuterium at the specific labeled positions. High isotopic purity is crucial to prevent cross-contamination of mass signals between the analyte and the internal standard, which could otherwise compromise the accuracy of analytical results.

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity and enrichment of this compound, presents representative data, and outlines the general workflow for its analysis.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is determined by assessing the distribution of its various isotopologues (molecules differing only in their isotopic composition). The primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] While specific batch data should always be referenced from the supplier's Certificate of Analysis, the following table represents a typical isotopic distribution for a high-purity standard of this compound.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Typical Abundance (%) |

| 4-Isopropylaniline-d0 | d0 | 136.1124 | < 0.1 |

| 4-Isopropylaniline-d1 | d1 | 137.1187 | < 0.5 |

| 4-Isopropylaniline-d2 | d2 | 138.1250 | < 1.0 |

| 4-Isopropylaniline-d3 | d3 | 139.1312 | < 1.5 |

| This compound | d4 | 140.1375 | > 97.0 |

Note: The data in this table is representative and may vary between different batches and suppliers. Always refer to the lot-specific Certificate of Analysis for precise data.

Experimental Protocols

Synthesis of this compound (General Approach)

The synthesis of deuterated anilines can be achieved through various methods, including microwave-promoted iodine-deuterium (I/D) exchange reactions using D₂O as the deuterium source.[3] A general synthetic approach for this compound would likely involve the deuteration of a suitable precursor. One possible route involves the H/D exchange on the aromatic ring of 4-isopropylaniline.

Hypothetical Protocol:

-

Starting Material: 4-isopropylaniline.

-

Deuterium Source: Deuterium oxide (D₂O).

-

Catalyst: A suitable metal catalyst (e.g., Ru(0)) or a metal-free approach under microwave irradiation may be employed.[3]

-

Reaction Conditions: The reaction would be conducted in a sealed vessel under an inert atmosphere. The temperature and reaction time would be optimized to achieve maximum deuterium incorporation. For microwave-assisted synthesis, specific power and temperature settings would be applied.[3]

-

Work-up and Purification: Following the reaction, the mixture would be neutralized, and the product extracted with an organic solvent. The crude product would then be purified using column chromatography to isolate the this compound.

Mass Spectrometry for Isotopic Distribution

High-Resolution Mass Spectrometry (HRMS) is a primary technique for determining the isotopic distribution of deuterated compounds.[1][2]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[2][4]

-

Analysis: The sample is introduced into the mass spectrometer, and a full scan mass spectrum is acquired in positive ion mode. The high resolution of the instrument allows for the separation and detection of the different isotopologues (d0, d1, d2, d3, d4) based on their precise mass-to-charge ratios.

-

Data Analysis: The isotopic purity is calculated from the relative abundance of the H/D isotopologue ions in the mass spectrum.[2] The peak areas for each isotopologue are integrated, and the percentage of the d4 species relative to the sum of all isotopologues is determined.

NMR Spectroscopy for Isotopic Enrichment and Positional Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the position of the deuterium labels and to provide a quantitative assessment of the isotopic enrichment.[1]

Methodology:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) for ¹H NMR analysis.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The positions of the deuterium labels on the aromatic ring are confirmed by the significant reduction or absence of the corresponding proton signals compared to the spectrum of the non-deuterated 4-isopropylaniline. The isotopic enrichment can be estimated by comparing the integrals of the residual proton signals at the deuterated positions to the integrals of non-deuterated positions within the molecule.

-

²H NMR Analysis: A ²H (Deuterium) NMR spectrum can also be acquired. The presence of signals at the chemical shifts corresponding to the aromatic positions provides direct evidence of deuteration at those sites.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the determination of the isotopic purity and enrichment of this compound.

Caption: Workflow for Isotopic Purity Analysis.

Conclusion

The determination of isotopic purity and enrichment is a critical quality control step for deuterated internal standards like this compound. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization, ensuring the reliability of the standard for quantitative analytical studies. For all applications, it is imperative for researchers to consult the lot-specific Certificate of Analysis provided by the supplier to obtain precise data on the isotopic distribution of this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. almacgroup.com [almacgroup.com]

Technical Guide: Physical Characteristics of 4-Isopropylaniline-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical characteristics of 4-Isopropylaniline-d4. Due to the limited availability of experimental data for the deuterated compound, the physical properties of its non-deuterated analog, 4-Isopropylaniline, are presented as a close approximation. This document includes a summary of key physical data in a tabular format, detailed experimental protocols for determining these properties, and visualizations of relevant biochemical and experimental workflows. It is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is the deuterium-labeled form of 4-Isopropylaniline.[1] Stable isotope-labeled compounds, such as this compound, are crucial tools in drug development and metabolic research.[1] They are frequently used as internal standards in quantitative mass spectrometry to enhance analytical accuracy and to trace the metabolic fate of molecules.[2] The substitution of hydrogen with deuterium can also influence the pharmacokinetic and metabolic profiles of a drug, a strategy sometimes employed to improve a drug's properties.[1]

4-Isopropylaniline itself is recognized as a metabolite of the phenylurea herbicide, isoproturon.[3] Understanding its physical and chemical properties is essential for its application in research and for assessing its environmental and toxicological impact.

Note on Deuterated Compound Data: Direct experimental data for the physical properties of this compound are not widely available. The data presented in this guide are primarily for the non-deuterated 4-Isopropylaniline (CAS 99-88-7). It is a common scientific practice to assume that the physical properties of a deuterated compound are very similar to its non-deuterated counterpart. Typically, deuteration leads to a slight increase in molecular weight, density, and boiling point. For context, the physical properties of Aniline-d5 (CAS 4165-61-1) compared to Aniline show a slightly higher density (1.076 g/mL at 25 °C vs. 1.022 g/mL) and boiling point (184 °C vs. 184.1 °C).

Physical and Chemical Properties

The key physical and chemical properties of 4-Isopropylaniline are summarized in the tables below. These values should be considered as close estimates for this compound.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉D₄N |

| Molecular Weight | 139.25 g/mol (calculated) |

| Appearance | Clear pale brown to red-brown liquid |

| Melting Point | -63 °C |

| Boiling Point | 226-228 °C at 745 mmHg |

| Density | 0.989 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.542 - 1.544 |

| Flash Point | 92 °C (198 °F) |

| Vapor Pressure | 10 Pa at 20 °C |

Table 2: Solubility and Spectral Data

| Property | Value |

| Water Solubility | Insoluble |

| Organic Solvent Solubility | Soluble in alcohol and benzene |

| Infrared Spectrum | Authentic |

| Mass Spectrum | Major peaks at 120 and 135 m/z for the non-deuterated form. The deuterated form is expected to show a mass shift. |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Micro-reflux Method)

This method is suitable for small sample volumes.[4]

-

Sample Preparation: Introduce approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar.[5]

-

Apparatus Setup:

-

Place the test tube in a heating block on a hot plate stirrer and clamp it securely.

-

Insert a thermometer into the test tube, ensuring the bulb is about 1 cm above the liquid's surface.[5]

-

-

Measurement:

-

Begin gentle stirring and heating.

-

Observe for boiling and the condensation of vapor on the test tube walls, forming a "reflux ring."

-

Position the thermometer bulb at the level of this reflux ring for an accurate measurement.[4]

-

The stable temperature reading on the thermometer is the boiling point.[4]

-

-

Completion: Stop heating and allow the apparatus to cool.

Density Determination (Gravimetric Method)

This method relies on accurately measuring the mass of a known volume of the liquid.[6][7]

-

Mass of Empty Container: Use an electronic balance to measure the mass of a clean, dry measuring cylinder.[7]

-

Volume and Mass of Liquid:

-

Calculation:

-

Subtract the mass of the empty measuring cylinder from the combined mass to find the mass of the liquid.

-

Density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

-

-

Replication: Repeat the measurement at least twice for accuracy.

Refractive Index Determination (Abbe Refractometer)

An Abbe refractometer provides a quick and accurate measurement of the refractive index.[8]

-

Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.[8]

-

Sample Application: Apply a few drops of the liquid sample onto the prism of the refractometer.

-

Measurement:

-

Close the prism and turn on the light source.

-

Adjust the micrometer screw to focus the boundary between the light and dark regions.

-

Align the crosshairs of the telescope exactly on this boundary.[8]

-

-

Reading: Read the refractive index value from the instrument's scale. Note the temperature at which the measurement is taken.

Solubility Determination

A systematic approach is used to determine the solubility of a compound in various solvents.[9][10]

-

Water Solubility:

-

In a small test tube, add approximately 25 mg of the compound to 0.75 mL of water.

-

Shake vigorously. If the compound dissolves, it is water-soluble.[10]

-

-

Solubility in Organic Solvents:

-

If insoluble in water, repeat the process with organic solvents like ethanol or benzene.

-

-

Acid-Base Solubility (for water-insoluble compounds):

-

Test for solubility in 5% NaOH and 5% HCl aqueous solutions.

-

Solubility in 5% NaOH suggests an acidic compound.

-

Solubility in 5% HCl indicates a basic compound (like an aniline).[11]

-

Visualizations

The following diagrams illustrate relevant pathways and workflows for this compound.

Metabolic Pathway of Isoproturon

4-Isopropylaniline is a known metabolite in the biodegradation of the herbicide isoproturon.[12] The pathway generally involves N-demethylation followed by cleavage of the urea side chain.[12]

Caption: Proposed metabolic pathway for the biodegradation of Isoproturon to 4-Isopropylaniline.

General Workflow for Synthesis of Deuterated Aromatic Amines

The synthesis of deuterated aromatic amines can be achieved through various methods, often involving the reduction of a nitro group and subsequent steps to introduce deuterium.[13][14]

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. benchchem.com [benchchem.com]

- 3. 4-Isopropylaniline | C9H13N | CID 7464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. researchgate.net [researchgate.net]

- 13. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Solubility Profile of 4-Isopropylaniline in Common Organic Solvents: A Technical Guide

Disclaimer: This technical guide focuses on the solubility of 4-isopropylaniline. Extensive searches did not yield specific solubility data for its deuterated analog, 4-isopropylaniline-d4. The information presented herein for the non-deuterated compound is expected to be a reasonable proxy for the deuterated version, as the isotopic labeling is unlikely to significantly alter its fundamental solubility characteristics in organic solvents.

This document provides a comprehensive overview of the solubility of 4-isopropylaniline in various common organic solvents, tailored for researchers, scientists, and professionals in drug development. It includes qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

| Solvent Class | Representative Solvents | Solubility |

| Water | Water | Insoluble[1][2][3][4] |

| Alcohols | Ethanol, Methanol | Soluble[1][2] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[1] |

Note: The isopropyl group on the aniline ring increases its nonpolar character, leading to good solubility in organic solvents and limited solubility in water.[5] The solubility of organic compounds like 4-isopropylaniline is also temperature-dependent, generally increasing with higher temperatures.[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound such as 4-isopropylaniline in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of 4-isopropylaniline in a specific organic solvent at a controlled temperature.

Materials:

-

4-Isopropylaniline

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 4-isopropylaniline to a vial containing a known volume of the chosen organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or a shaker with temperature control.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the mass of the filtered saturated solution in the volumetric flask.

-

Dilute the saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC-UV or GC-FID) to determine the concentration of 4-isopropylaniline.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of 4-isopropylaniline in the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of 4-isopropylaniline.

References

Spectroscopic and Analytical Profile of 4-Isopropylaniline-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of 4-Isopropylaniline-d4 ( रिंग-d4), a deuterated isotopologue of 4-Isopropylaniline. Due to the limited availability of specific experimental data for this deuterated standard in public databases, this document outlines the theoretical basis for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide presents expected spectroscopic data based on the well-documented spectra of the non-deuterated parent compound and the known effects of deuterium substitution. Detailed, generalized experimental protocols for acquiring high-quality spectroscopic data are provided, along with a discussion of the critical role of deuterated internal standards in quantitative bioanalysis.

Introduction

4-Isopropylaniline is an important chemical intermediate and a known metabolite of certain herbicides. Its deuterated analogue, this compound, in which the four hydrogen atoms on the aromatic ring are replaced with deuterium, serves as an invaluable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and showing similar ionization efficiency, which corrects for matrix effects and variations during sample processing.

This guide details the expected spectroscopic signature of this compound and provides robust experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | 4-Isopropylaniline-2,3,5,6-d4 |

| CAS Number | 1219804-95-1 |

| Molecular Formula | C₉H₉D₄N |

| Molecular Weight | 139.23 g/mol |

| Appearance | Expected to be a liquid |

| Solubility | Expected to be insoluble in water, soluble in organic solvents |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) has a nuclear spin of 1 and is NMR active, but it is typically observed in a separate experiment from proton (¹H) NMR and has a much lower resonance frequency and sensitivity. In ¹H NMR, the replacement of aromatic protons with deuterium in this compound will result in the disappearance of the signals corresponding to the aromatic protons.

Table 2: Expected ¹H NMR Data for this compound (in CDCl₃)

| Signal | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~3.6 | Broad Singlet | 2H | -NH₂ |

| 2 | ~2.8 | Septet | 1H | -CH(CH₃)₂ |

| 3 | ~1.2 | Doublet | 6H | -CH(CH ₃)₂ |

Table 3: Expected ¹³C NMR Data for this compound (in CDCl₃)

| Signal | Expected Chemical Shift (ppm) | Assignment |

| 1 | ~145 | C -NH₂ |

| 2 | ~139 | C -CH(CH₃)₂ |

| 3 | ~127 | Aromatic C -D (may be split by C-D coupling) |

| 4 | ~115 | Aromatic C -D (may be split by C-D coupling) |

| 5 | ~33 | -C H(CH₃)₂ |

| 6 | ~24 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

The substitution of hydrogen with deuterium on the aromatic ring will primarily affect the C-H stretching and bending vibrations. The C-D stretching vibrations are expected to appear at a lower frequency (wavenumber) than the corresponding C-H vibrations due to the heavier mass of deuterium.

Table 4: Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, Broad | N-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| ~2250 | Weak-Medium | Aromatic C-D stretch |

| 1620-1580 | Medium-Strong | N-H bend and Aromatic C=C stretch |

| 1520-1480 | Medium | Aromatic C=C stretch |

| 1385-1365 | Medium | C-H bend (isopropyl) |

| ~850 | Strong | Aromatic C-D out-of-plane bend |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak of this compound will be observed at a mass-to-charge ratio (m/z) that is 4 units higher than the non-deuterated compound due to the presence of four deuterium atoms. The fragmentation pattern is expected to be similar to that of 4-Isopropylaniline, with the major fragmentation involving the loss of a methyl group.

Table 5: Expected Major Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 139 | High | [M]⁺ (Molecular Ion) |

| 124 | High | [M - CH₃]⁺ |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Cap the tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): 240 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

-

Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.

Caption: A generalized workflow for the spectroscopic analysis of a chemical standard.

Caption: Decision pathway for selecting an internal standard in quantitative analysis.

Conclusion

While direct experimental data for this compound is not widely published, this guide provides a robust framework for its spectroscopic characterization based on established principles. The provided tables of expected data and detailed experimental protocols offer a solid starting point for researchers and analytical scientists working with this important deuterated internal standard. The use of such standards is paramount for achieving the accuracy and precision required in modern drug development and other scientific disciplines.

Methodological & Application

Application Note: High-Throughput Quantification of 4-Isopropylaniline in Biological Matrices using 4-Isopropylaniline-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-isopropylaniline in plasma samples. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, 4-isopropylaniline-d4. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[1][2][3] This document provides a detailed experimental protocol, illustrative performance data, and a workflow diagram for researchers, scientists, and drug development professionals.

Introduction

4-Isopropylaniline is a metabolite of the phenylurea herbicide isoproturon and its quantification in biological matrices is crucial for toxicological and environmental monitoring studies. Accurate and precise measurement of such analytes in complex biological samples can be challenging due to matrix effects and variations during sample processing.[4] The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, is the most effective way to mitigate these issues.[2][5][6] Deuterated internal standards co-elute with the analyte of interest and experience similar ionization effects, thereby providing reliable correction for analytical variability.[1][5][7]

This application note details a method for the quantification of 4-isopropylaniline using this compound as an internal standard with an LC-MS/MS system.

Experimental

Materials and Reagents

-

4-Isopropylaniline (Sigma-Aldrich, Purity ≥99%)

-

This compound (Custom Synthesis)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Human Plasma (Blank)

Sample Preparation

A protein precipitation method is employed for sample preparation:

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

-

Vortex for 10 seconds to ensure thorough mixing.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: High-Performance Liquid Chromatography (HPLC) system

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Isopropylaniline: Precursor Ion (m/z) 136.1 -> Product Ion (m/z) 121.1

-

This compound: Precursor Ion (m/z) 140.1 -> Product Ion (m/z) 125.1

-

Results and Discussion

The use of this compound as an internal standard provides excellent correction for any loss of analyte during sample preparation and for any variations in instrument response. The chromatographic conditions were optimized to achieve good peak shape and separation from matrix components.

Illustrative Quantitative Data

The following table summarizes the typical performance characteristics of this method. This data is for illustrative purposes and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Result |

| Linearity (r²) | >0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD) | <15% |

| Accuracy (%Bias) | ±15% |

| Recovery | 85-115% |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of 4-isopropylaniline using a deuterated internal standard.

Caption: Workflow for 4-Isopropylaniline Quantification.

Signaling Pathway Logic

The logic behind using a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates this relationship.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The LC-MS/MS method presented, utilizing this compound as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of 4-isopropylaniline in biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data of the highest quality for research and development applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. texilajournal.com [texilajournal.com]

Application Notes and Protocols for the Quantitative Analysis of Carbonyl-Containing Metabolites using 4-Isopropylaniline-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of metabolites is paramount in various fields, including drug development, clinical diagnostics, and fundamental research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for these analyses. However, certain classes of metabolites, such as those containing carbonyl groups (e.g., keto-steroids), often exhibit poor ionization efficiency, leading to challenges in their sensitive and accurate detection.

Chemical derivatization is a powerful strategy to overcome these limitations. By modifying the target analyte, its physicochemical properties can be altered to enhance ionization efficiency and improve chromatographic separation. This application note details a comprehensive approach for the quantitative analysis of carbonyl-containing metabolites using a bespoke derivatization strategy employing 4-Isopropylaniline, with its deuterated analog, 4-Isopropylaniline-d4, serving as a robust internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

Principle and Application

4-Isopropylaniline is a primary amine that reacts with the carbonyl group of metabolites, such as ketones and aldehydes, to form a Schiff base. This derivatization introduces a more readily ionizable moiety, significantly enhancing the signal response in electrospray ionization (ESI) mass spectrometry.

This compound, a deuterated version of the derivatizing agent, can be used to synthesize deuterated derivatives of the target analytes. These deuterated derivatives serve as ideal internal standards as they co-elute with the derivatized endogenous metabolites and exhibit nearly identical ionization behavior, allowing for precise quantification by correcting for matrix effects and variations in instrument response.

This methodology is particularly applicable to the quantitative analysis of:

-

Keto-steroids: Androstenedione, testosterone, progesterone, and other steroids with ketone functionalities.

-

Other Carbonyl-Containing Metabolites: Including various ketone bodies and aldehydes involved in metabolic pathways.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of carbonyl-containing metabolites using this compound derivatization is depicted below.

Application Note: High-Sensitivity LC-MS/MS Assay for Analyte Quantification Using 4-Isopropylaniline-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the use of 4-Isopropylaniline-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis, effectively compensating for matrix effects, variations in sample preparation, and instrument response.[1] This protocol is designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of analytes in complex matrices such as plasma.

Introduction

Quantitative analysis by LC-MS/MS is a powerful technique widely used in pharmaceutical development, clinical research, and environmental analysis. Its high sensitivity and selectivity allow for the detection of analytes at very low concentrations. However, the accuracy and precision of these measurements can be significantly affected by various factors, including matrix effects (ion suppression or enhancement), analyte loss during sample preparation, and instrument variability.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a robust strategy to mitigate these issues. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[1] By adding a known amount of the SIL-IS to the samples at the beginning of the workflow, the ratio of the analyte's signal to the SIL-IS's signal remains constant, enabling highly accurate and precise quantification. This compound is a deuterated analog of 4-Isopropylaniline, making it an ideal internal standard for the quantification of the parent compound or structurally similar aromatic amines.

Experimental Protocols

Materials and Reagents

-

4-Isopropylaniline (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

Stock and Working Solution Preparation

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol. Store at -20°C in an amber vial.

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-Isopropylaniline and dissolve it in 1 mL of methanol. Store at -20°C in an amber vial.

Working Solutions: Prepare working solutions of the analyte and internal standard by diluting the stock solutions with a 50:50 mixture of acetonitrile and water. Prepare a series of analyte working solutions for the calibration curve and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that provides a stable and robust signal in the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

-

Vortex briefly to mix.

-

Add 500 µL of MTBE to each tube.

-

Vortex vigorously for 2 minutes to extract the analyte and internal standard.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Biphenyl, 2.1 x 100 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Instrument dependent |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 4-Isopropylaniline | 136.1 | 121.1 | 100 | 15 |

| 4-Isopropylaniline | 136.1 | 93.1 | 100 | 20 |

| This compound | 140.1 | 125.1 | 100 | 15 |

| This compound | 140.1 | 93.1 | 100 | 20 |

Data Presentation

The following tables summarize the expected performance of the assay based on validation data from similar aromatic amine quantification methods.[1][2]

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | R² |

| 4-Isopropylaniline | 0.1 - 50 | >0.999 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |

| Low (LQC) | 0.3 | 95 - 105 | < 15 |

| Medium (MQC) | 5 | 98 - 102 | < 10 |

| High (HQC) | 40 | 97 - 103 | < 10 |

Table 3: Limits of Detection and Quantification

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.025 |

| Limit of Quantification (LOQ) | 0.1 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of an analyte using this compound.

Caption: Principle of Isotope Dilution using a Stable Isotope-Labeled Internal Standard.

References

Application Notes and Protocols for 4-Isopropylaniline-d4 in Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biotransformation pathways and the quantification of metabolic flux. 4-Isopropylaniline-d4, a deuterated analog of 4-isopropylaniline, serves as an effective tracer in such studies. The incorporation of deuterium atoms allows for the differentiation of the tracer and its metabolites from their endogenous, unlabeled counterparts using mass spectrometry. This substitution has a minimal impact on the compound's physicochemical properties, ensuring that its metabolic fate closely mirrors that of the parent compound.

These application notes provide a comprehensive overview of the use of this compound as a tracer in metabolic pathway studies. Included are detailed experimental protocols, data presentation guidelines, and visualizations of the metabolic pathways and experimental workflows.

Predicted Metabolic Pathway of 4-Isopropylaniline

The metabolism of aromatic amines like 4-isopropylaniline generally proceeds through two main phases. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.

Based on the known metabolism of anilines and other aromatic amines, the predicted metabolic pathway of 4-isopropylaniline involves the following key transformations:

-

N-Hydroxylation: Catalyzed by CYP enzymes, particularly CYP1A2, leading to the formation of N-hydroxy-4-isopropylaniline. This is often a critical step in the bioactivation of aromatic amines.

-

N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs) to form N-acetyl-4-isopropylaniline.

-

Ring Hydroxylation: The aromatic ring can undergo hydroxylation at positions ortho or meta to the amino group, forming phenolic metabolites.

The deuterated tracer, this compound, will follow these same pathways, resulting in deuterated metabolites that can be traced and quantified.

Caption: Predicted metabolic pathway of 4-Isopropylaniline.

Experimental Protocols

A typical workflow for a metabolic study using this compound involves the administration of the tracer to a biological system (e.g., cell culture, animal model, or human subject), followed by sample collection and analysis by liquid chromatography-mass spectrometry (LC-MS).

Caption: A typical experimental workflow for metabolic studies.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

Objective: To determine the metabolic profile of this compound in a human liver microsome model.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Quenching:

-

Stop the reaction by adding two volumes of ice-cold acetonitrile to each aliquot.

-

-

Sample Preparation:

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 10% ACN in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Develop a gradient elution method using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Set up the mass spectrometer to monitor for the parent compound (this compound) and its predicted deuterated metabolites using selected reaction monitoring (SRM) or full scan mode.

-

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites in rats.

Materials:

-

This compound formulated for intravenous (IV) or oral (PO) administration

-

Sprague-Dawley rats

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Acetonitrile

-

Internal standard (e.g., a structurally similar deuterated compound)

-

LC-MS/MS system

Procedure:

-

Dosing:

-

Administer this compound to rats via IV or PO route at a predetermined dose.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or other appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Collect blood into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard.

-

Vortex to precipitate proteins.

-

Centrifuge and transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method as described in Protocol 1.

-

Generate standard curves for the quantification of this compound and its metabolites.

-

Data Presentation

Quantitative data from metabolic studies should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize pharmacokinetic parameters and metabolite concentrations.

Table 1: Example Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Value (Mean ± SD) | Units |

| Cmax | IV | 150 ± 25 | ng/mL |

| PO | 85 ± 18 | ng/mL | |

| Tmax | PO | 0.5 ± 0.1 | h |

| AUC(0-t) | IV | 350 ± 45 | ngh/mL |

| PO | 420 ± 60 | ngh/mL | |

| t1/2 | IV | 2.1 ± 0.4 | h |

| PO | 2.5 ± 0.5 | h | |

| Bioavailability | PO | 60 ± 8 | % |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Example Metabolite Profile of this compound in Human Liver Microsomes (60 min incubation)

| Metabolite | Retention Time (min) | Peak Area (arbitrary units) | % of Total Metabolites |

| N-hydroxy-4-isopropylaniline-d4 | 5.2 | 1.2 x 10^6 | 45 |

| N-acetyl-4-isopropylaniline-d4 | 6.8 | 8.5 x 10^5 | 32 |

| Hydroxy-4-isopropylaniline-d4 (Isomer 1) | 4.5 | 4.2 x 10^5 | 16 |

| Hydroxy-4-isopropylaniline-d4 (Isomer 2) | 4.9 | 1.9 x 10^5 | 7 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This compound is a valuable tool for investigating the metabolic fate of 4-isopropylaniline. The use of this stable isotope-labeled tracer, in conjunction with sensitive analytical techniques like LC-MS/MS, allows for the detailed elucidation of metabolic pathways and the accurate quantification of the parent compound and its metabolites. The protocols and data presentation guidelines provided in these application notes offer a framework for designing and conducting robust metabolic studies for researchers in academia and the pharmaceutical industry.

Application Notes and Protocols for the Analytical Method Development of 4-Isopropylaniline Utilizing 4-Isopropylaniline-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylaniline is a primary aromatic amine that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and precise quantification of 4-isopropylaniline in complex matrices is crucial for process optimization, quality control, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as 4-Isopropylaniline-d4, is the gold standard in quantitative mass spectrometry.[1] Deuterated internal standards co-elute with the analyte of interest and exhibit nearly identical chemical and physical properties, allowing for effective correction of variability in sample preparation, injection volume, and instrument response.[1][2] This document provides detailed application notes and protocols for the development of robust analytical methods for the quantification of 4-isopropylaniline using this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

| Property | 4-Isopropylaniline | This compound |

| Molecular Formula | C₉H₁₃N | C₉H₉D₄N |

| Molecular Weight | 135.21 g/mol [3] | 139.23 g/mol |

| CAS Number | 99-88-7[4] | Not available |

I. HPLC-MS/MS Method

This method is suitable for the quantification of 4-isopropylaniline in biological matrices such as plasma and urine, offering high sensitivity and selectivity.

Experimental Protocol

1. Materials and Reagents

-

4-Isopropylaniline (≥99% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (or other relevant biological matrix)

2. Instrumentation

-

HPLC system with a binary pump, autosampler, and column oven

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

4. Mass Spectrometer Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500 °C |

| Capillary Voltage | 3.5 kV |

| Multiple Reaction Monitoring (MRM) Transitions | See Table below |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Isopropylaniline | 136.1 | 121.1 | 15 |

| This compound | 140.1 | 125.1 | 15 |

5. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-